molecular formula C22H22O5 B2616672 methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 692283-86-6

methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2616672
CAS No.: 692283-86-6
M. Wt: 366.413
InChI Key: XSBWNBDSVBNVTA-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:

    Formation of the Chromen-2-one Moiety: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Esterification: The benzoate ester is formed by reacting the chromen-2-one derivative with methyl 4-hydroxybenzoate under suitable conditions, often using acid catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-2-one moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with similar structural features but different biological activities.

    7-Hydroxy-4-methylcoumarin: Another coumarin compound with hydroxyl and methyl groups at different positions.

    Warfarin: A well-known anticoagulant that also contains a coumarin core.

Uniqueness

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern and the presence of both benzoate and chromen-2-one moieties

Properties

IUPAC Name

methyl 4-[(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-5-17-13(2)18-10-11-19(14(3)20(18)27-22(17)24)26-12-15-6-8-16(9-7-15)21(23)25-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBWNBDSVBNVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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